Cas no 7400-67-1 (4-acetyldihydrofuran-2(3H)-one)

4-acetyldihydrofuran-2(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-acetyldihydrofuran-2(3H)-one
- 4-Acetyl-4,5-dihydro-2(3H)-furanone
- 4-acetyloxolan-2-one
- 3-Acetylbutyrolactone
- 4-acetyl-dihydro-furan-2-one
- 7400-67-1
- EN300-7205918
- NSC 34811
- NSC-34811
- NSC34811
- SCHEMBL3628636
- DTXSID40884381
- MJHVRJCMYGXHKK-UHFFFAOYSA-N
- 2(3H)-Furanone, 4-acetyldihydro-
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- Inchi: InChI=1S/C6H8O3/c1-4(7)5-2-6(8)9-3-5/h5H,2-3H2,1H3
- InChI Key: MJHVRJCMYGXHKK-UHFFFAOYSA-N
- SMILES: CC(=O)C1CC(=O)OC1
Computed Properties
- Exact Mass: 128.04700
- Monoisotopic Mass: 128.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 0.13850
4-acetyldihydrofuran-2(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7205918-0.05g |
4-acetyloxolan-2-one |
7400-67-1 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
Enamine | EN300-7205918-0.1g |
4-acetyloxolan-2-one |
7400-67-1 | 95% | 0.1g |
$337.0 | 2023-05-30 | |
Enamine | EN300-7205918-0.25g |
4-acetyloxolan-2-one |
7400-67-1 | 95% | 0.25g |
$481.0 | 2023-05-30 | |
1PlusChem | 1P008PT7-100mg |
2(3H)-Furanone, 4-acetyldihydro- |
7400-67-1 | 95% | 100mg |
$479.00 | 2024-04-21 | |
1PlusChem | 1P008PT7-2.5g |
2(3H)-Furanone, 4-acetyldihydro- |
7400-67-1 | 95% | 2.5g |
$2414.00 | 2024-04-21 | |
1PlusChem | 1P008PT7-50mg |
2(3H)-Furanone, 4-acetyldihydro- |
7400-67-1 | 95% | 50mg |
$332.00 | 2024-04-21 | |
1PlusChem | 1P008PT7-5g |
2(3H)-Furanone, 4-acetyldihydro- |
7400-67-1 | 95% | 5g |
$3543.00 | 2024-04-21 | |
Enamine | EN300-7205918-0.5g |
4-acetyloxolan-2-one |
7400-67-1 | 95% | 0.5g |
$758.0 | 2023-05-30 | |
Enamine | EN300-7205918-5.0g |
4-acetyloxolan-2-one |
7400-67-1 | 95% | 5g |
$2816.0 | 2023-05-30 | |
Aaron | AR008Q1J-10g |
2(3H)-Furanone, 4-acetyldihydro- |
7400-67-1 | 95% | 10g |
$5767.00 | 2023-12-15 |
4-acetyldihydrofuran-2(3H)-one Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on 4-acetyldihydrofuran-2(3H)-one
4-Acetyldihydrofuran-2(3H)-one (CAS No. 7400-67-1): A Versatile Intermediate in Modern Organic Synthesis
The compound 4-acetyldihydrofuran-2(3H)-one (CAS 7400-67-1) is a cyclic ester derivative with significant applications in pharmaceutical and fine chemical industries. Its molecular structure combines a dihydrofuranone core with an acetyl functional group, making it a valuable building block for synthesizing complex molecules. Researchers frequently explore its reactivity in Michael additions, ring-opening reactions, and asymmetric catalysis, aligning with current trends in sustainable chemistry and atom-efficient processes.
Recent interest in bioactive heterocycles has spotlighted 4-acetyldihydrofuran-2(3H)-one as a precursor for flavor and fragrance compounds. Its lactone moiety mimics natural product scaffolds, answering the growing demand for green synthesis methods. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for industries prioritizing QC/QA compliance.
The compound’s role in drug discovery is underscored by its ability to form chiral auxiliaries, addressing popular queries about enantioselective synthesis. Patent databases reveal its utility in developing non-steroidal anti-inflammatory analogs, resonating with healthcare-focused search trends. When handling 7400-67-1, proper storage conditions (2-8°C under inert atmosphere) ensure stability, a frequent concern among laboratory professionals.
In material science, 4-acetyldihydrofuran-2(3H)-one contributes to biodegradable polymers research, tapping into the circular economy discourse. Its Knoevenagel condensation reactivity enables C-C bond formation, a hotspot in click chemistry studies. Suppliers often highlight its scalable production via continuous flow chemistry, reflecting industrial interest in process intensification.
Environmental impact assessments confirm 7400-67-1’s low bioaccumulation potential, aligning with REACH regulations—a key search term for compliance officers. The compound’s logP value (~0.9) suggests favorable ADME properties, making it relevant to medicinal chemistry forums. Recent publications describe its use in photoredox catalysis, connecting to the booming field of visible-light-driven reactions.
For analytical chemists, 4-acetyldihydrofuran-2(3H)-one serves as a HPLC calibration standard due to its distinct UV absorption at 254 nm. Its crystallization behavior is studied for polymorph control, addressing pharmaceutical patent strategies. The compound’s thermal stability (decomposition >200°C) enables applications in high-temperature reactions, a niche searched by material engineers.
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